molecular formula C48H87N5O36 B566479 NGA3 N-Glycan CAS No. 110387-63-8

NGA3 N-Glycan

Cat. No.: B566479
CAS No.: 110387-63-8
M. Wt: 1310.223
InChI Key: QDBQNCFOSBIVNI-IZDLGGNDSA-N
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Description

Chemical Composition and Monosaccharide Arrangement

The chemical composition of N-linked oligosaccharide A3 N-glycan reveals a complex arrangement of monosaccharide units that defines its unique structural properties. The compound possesses a molecular formula of C58H97N5O41 with a molecular weight of 1520.4 daltons, representing a precisely organized oligosaccharide structure. The molecular composition demonstrates the presence of multiple monosaccharide building blocks that are systematically arranged to create the characteristic triantennary architecture.

The core structure of N-linked oligosaccharide A3 N-glycan is built upon the fundamental pentasaccharide framework that serves as the foundation for all N-linked glycans. This core consists of three mannose residues linked to two N-acetylglucosamine units in a specific glycosidic arrangement. The terminal regions of the structure are characterized by N-acetylglucosamine residues, which distinguish this compound from other related triantennary glycans that may contain different terminal monosaccharides.

Mass spectrometric analysis reveals that the compound exhibits a characteristic mass-to-charge ratio of 1519.5659 in its unlabeled form. When subjected to various labeling procedures for analytical purposes, the molecular weight increases correspondingly, with 2-aminobenzoic acid labeled variants reaching 1642 daltons. The structural integrity of the molecule has been confirmed through multiple analytical approaches, demonstrating the stable glycosidic linkages that maintain the overall architecture.

Branching Architecture and Antennal Configuration

The branching architecture of N-linked oligosaccharide A3 N-glycan represents a sophisticated example of triantennary glycan organization, characterized by three distinct antennae extending from the core pentasaccharide structure. Complex N-linked glycans like this compound differ from high-mannose and hybrid glycans by having added N-acetylglucosamine residues at both the α-3 and α-6 mannose sites. The triantennary configuration can manifest in two distinct arrangements, with branches occurring on either arm of the N-glycan structure, and the specific positioning of the two antennae ascending from the same mannose unit determines the overall molecular geometry.

The antennal configuration of N-linked oligosaccharide A3 N-glycan follows the established patterns observed in complex-type N-glycans, where the branching occurs through specific glycosidic linkages. The compound belongs to the complex glycan category, which makes up the majority of cell surface and secreted N-glycans. Each antenna in the triantennary structure contributes to the overall molecular shape and influences the biological recognition properties of the glycan.

The structural organization reveals that N-linked oligosaccharide A3 N-glycan lacks the galactose residues typically found on the terminal ends of fully processed triantennary glycans, hence the designation as agalacto-triantennary. Similarly, the absence of sialic acid residues accounts for the asialo designation, indicating that this compound represents an intermediate or modified form of the complete triantennary glycan structure.

Comparative Analysis with Triantennary Asialo Galactosylated and Related Triantennary Glycans

N-linked oligosaccharide A3 N-glycan serves as a crucial substructure of the larger triantennary asialo galactosylated glycan, establishing an important structural relationship within the triantennary glycan family. The parent compound, triantennary asialo galactosylated, possesses a significantly larger molecular weight of 2006.8 grams per mole and a more complex molecular formula of C76H127N5O56, reflecting the additional galactose residues that are absent in N-linked oligosaccharide A3 N-glycan.

The comparative analysis reveals that N-linked oligosaccharide A3 N-glycan represents a truncated version of the complete triantennary structure, where the galactose residues that would normally be linked to the terminal N-acetylglucosamine units have been removed or never incorporated. This structural difference has significant implications for the biological activity and recognition properties of the glycan, as galactose residues often serve as recognition sites for specific lectin interactions.

Structural comparison with other triantennary glycans demonstrates that N-linked oligosaccharide A3 N-glycan maintains the core branching architecture while lacking the terminal elaborations found in more complex variants. The compound shares the fundamental triantennary framework with related structures but differs in its terminal composition, making it a valuable reference standard for glycan analysis and characterization studies.

The relationship between N-linked oligosaccharide A3 N-glycan and its parent triantennary asialo galactosylated structure can be summarized in the following comparative table:

Structural Feature N-linked Oligosaccharide A3 Triantennary Asialo Galactosylated
Molecular Weight 1520.4 g/mol 2006.8 g/mol
Molecular Formula C58H97N5O41 C76H127N5O56
Terminal Residues N-acetylglucosamine Galactose-N-acetylglucosamine
Antenna Number 3 3
Sialic Acid Content Absent Absent
Core Structure Pentasaccharide Pentasaccharide

Structural Elucidation via 1H-Nuclear Magnetic Resonance and Mass Spectrometry

The structural characterization of N-linked oligosaccharide A3 N-glycan relies heavily on advanced analytical techniques, with 1H-nuclear magnetic resonance spectroscopy and mass spectrometry serving as the primary methods for structural elucidation. The purity assessment of commercial preparations typically exceeds 90% as determined by a combination of 1H-nuclear magnetic resonance and high-performance liquid chromatography analysis.

Mass spectrometric analysis provides definitive molecular weight determination and fragmentation patterns that confirm the structural composition of N-linked oligosaccharide A3 N-glycan. The characteristic mass-to-charge ratio of 1519.5659 serves as a diagnostic identifier for the unlabeled compound, while various derivatization procedures produce predictable mass shifts that aid in structural confirmation. Advanced mass spectrometric techniques, including multistage mass spectrometry approaches, have been employed to guide the identification and characterization of this glycan structure.

High-performance liquid chromatography coupled with fluorescence detection represents another critical analytical approach for N-linked oligosaccharide A3 N-glycan characterization. When labeled with fluorescent tags such as 2-aminobenzoic acid or procainamide, the compound exhibits specific retention times and fluorescence properties that enable its identification and quantification in complex mixtures. The procainamide labeling approach offers improved ionization efficiency compared to traditional 2-aminobenzamide labeling, permitting the identification of minor glycan components with relative peak areas below 1%.

The analytical characterization data for N-linked oligosaccharide A3 N-glycan can be summarized as follows:

Analytical Parameter Value Method
Molecular Weight 1520.4 g/mol Mass Spectrometry
Mass-to-Charge Ratio 1519.5659 ESI-MS
Purity >90% 1H-NMR and HPLC
Retention Time 11.92 minutes HILIC HPLC
Fluorescence Excitation 250 nm Procainamide labeling
Fluorescence Emission 428 nm Procainamide labeling

The comprehensive analytical characterization confirms that N-linked oligosaccharide A3 N-glycan represents a well-defined oligosaccharide structure with reproducible physical and chemical properties. The combination of mass spectrometric and nuclear magnetic resonance data provides unambiguous structural identification, while chromatographic analysis enables purity assessment and quantitative analysis in biological samples.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQNCFOSBIVNI-IZDLGGNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H87N5O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Hydrazinolysis Processing

  • Re-N-acetylation : Treat with acetic anhydride to restore N-acetyl groups on GlcNAc residues.

  • Desalting : Use centrifugal filtration (e.g., Agilent GlycoRelease Kit) to remove peptides and salts.

Enzymatic Trimming to Generate NGA3

Following hydrazinolysis, enzymatic digestion removes terminal residues to yield the NGA3 core:

Glycosidase Cocktails

  • Sialidase : Removes sialic acid residues (e.g., neuraminidase).

  • β-Galactosidase : Cleaves galactose from LacNAc branches.

  • Hexosaminidase : Trims non-core GlcNAc residues.

Critical Note : Enzymatic specificity ensures retention of the triantennary GlcNAc termini.

High-Performance Liquid Chromatography (HPLC) Purification

Column Selection

  • Normal Phase (HILIC) : LudgerSep N2 columns (4.6 × 250 mm) resolve neutral glycans by hydrophilicity.

  • Anion Exchange : LudgerSep C2 columns (4.6 × 50 mm) separate charged glycans post-sialidase treatment.

Table 2: HPLC Parameters for NGA3 Isolation

Column TypeMobile PhaseRetention Time (min)Purity (%)Source
LudgerSep N2Acetonitrile/water + TFA18–22>90
LudgerSep C2Ammonium formate gradient12–1585–90

Fraction Collection and Validation

  • Detection : Fluorescence (2-AB labeling) or mass spectrometry (MS).

  • MS Analysis : m/z 1519.5659 ([M-H]⁻) confirms NGA3 structure.

Challenges and Innovations

Limitations of Traditional Methods

  • Hydrazine Toxicity : Requires specialized handling.

  • Incomplete Re-N-acetylation : May leave residual amino groups.

Emerging Techniques

  • Chemoenzymatic Synthesis : Building NGA3 from monosaccharides using glycosyltransferases.

  • Automated Platforms : Agilent’s Gly-X system reduces preparation time to 60 minutes .

Chemical Reactions Analysis

Types of Reactions

NGA3 N-Glycan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.

    Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride in pyridine.

Major Products

Scientific Research Applications

Cancer Research

Role in Tumor Metastasis

NGA3 N-Glycan is involved in modulating tumor behavior, particularly in cancer metastasis. Studies have demonstrated that bisecting N-acetylglucosamine (GlcNAc), a component of this compound, can inhibit cancer cell migration and metastasis. For instance, overexpression of the enzyme responsible for synthesizing bisecting GlcNAc (GnT-III) in melanoma cells resulted in reduced metastatic potential when injected into mice . This suggests that manipulating this compound levels could be a therapeutic strategy to control tumor spread.

Mechanisms of Action

The mechanisms by which this compound affects cancer cell behavior include:

  • Cell Adhesion : Bisecting GlcNAc enhances the retention of E-cadherin on the cell surface, promoting cell adhesion and reducing the likelihood of metastasis .
  • Altered Glycosylation Patterns : Changes in glycosylation profiles due to this compound modifications can influence cell signaling pathways associated with cancer progression .

Immunology

Interaction with Immune Cells

This compound plays a crucial role in immune responses. Research indicates that specific glycan structures can modulate interactions between glycoproteins and immune receptors, such as galectins. For example, the binding affinity of mucin-type glycoproteins to galectin-3 is enhanced by the presence of N-glycans, facilitating immune evasion by tumors .

Potential as Biomarkers

The differential expression of this compound in various tissues has been explored as a potential biomarker for cancer diagnosis and prognosis. A study profiling the N-glycome across normal and cancerous tissues found significant alterations in this compound levels, suggesting its utility in distinguishing between healthy and malignant states .

Glycomics

Advancements in Glycan Analysis

Recent advancements in glycomics have highlighted the importance of this compound profiling for understanding complex biological systems. The oxidative release of natural glycans (ORNG) method allows for rapid and efficient extraction of NGA3 N-Glycans from biological samples, enabling large-scale studies . This method has proven effective in profiling resistant glycan structures that are typically challenging to analyze.

Case Study: Profiling Human Serum

A case study utilizing the ORNG method demonstrated its effectiveness in profiling NGA3 N-Glycans from human serum samples. Mass spectrometry analysis revealed distinct glycan profiles associated with different health conditions, underscoring the potential for this compound as a diagnostic tool .

Table 1: Impact of Bisecting GlcNAc on Cancer Metastasis

StudyModelFindings
B16 melanoma cellsReduced lung metastasis with GnT-III overexpression
GnT-III knockout miceIncreased tumor growth and metastasis

Table 2: Applications of this compound in Immunology

ApplicationMechanismReference
Immune evasionEnhanced binding to galectin-3
Biomarker potentialAltered expression in cancerous tissues

Mechanism of Action

The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar N-Glycans

NGA3 is part of a broader family of N-glycans differentiated by branching, terminal modifications, and biological roles. Below is a detailed comparison:

Table 1: Structural Characteristics of NGA3 and Related N-Glycans

N-Glycan Antennary Modifications Molecular Features CAS Number
NGA3 Tri Asialo, agalacto GlcNAc₃Man₃GlcNAc₂ 110387-63-8
NGA2 Bi Asialo, agalacto GlcNAc₂Man₃GlcNAc₂ 84808-02-6
NGA4 Tetra Asialo, agalacto GlcNAc₄Man₃GlcNAc₂ Not specified
NGA2F Bi Asialo, agalacto, fucosylated GlcNAc₂Man₃GlcNAc₂ + core fucose Not specified
NA2 Bi Asialo, galactosylated Gal₂GlcNAc₂Man₃GlcNAc₂ Not specified
Key Differences:

Branching Complexity :

  • NGA3’s triantennary structure enhances its binding avidity to lectins (e.g., ConA) compared to biantennary NGA2 .
  • Tetraantennary NGA4 exhibits even higher multivalency but is less common in natural glycoproteins .

Terminal Modifications :

  • The absence of sialic acid and galactose in NGA3 reduces its interaction with immune receptors (e.g., FcγRIIIa), unlike sialylated or galactosylated variants (e.g., NA2) .
  • Fucosylation (e.g., NGA2F) introduces core α-1,6 fucose, which diminishes antibody-dependent cellular cytotoxicity (ADCC) in therapeutic antibodies .

Analytical Methods for Differentiation

NGA3 and its analogs are distinguished using advanced chromatographic and mass spectrometric techniques:

Table 2: Analytical Profiles of NGA3 and Similar Glycans

Method NGA3 Retention Time/MS Profile NGA2/NGA4 Distinguishing Features Reference
HILIC-UPLC (2-AB labeling) ~25–30 min (varies by column) NGA2 elutes earlier (~20–25 min); NGA4 later (~30–35 min)
MALDI-TOF-MS m/z 1310.22 [M+H]⁺ NGA2: m/z 973.8; NGA4: m/z 1646.5
Enzymatic Profiling Resistant to β-galactosidase NA2 is susceptible to β-galactosidase
Methodological Considerations:
  • 2-Aminobenzamide (2-AB) Labeling: Provides high fluorescence sensitivity for UPLC-based separation but requires optimization to avoid low yields in complex mixtures .
  • RapiFluor-MS : Offers faster labeling but narrower dynamic range compared to 2-AB, affecting quantification in high-throughput workflows .

Receptor Binding and Immune Modulation

  • NGA3 : Lacks terminal galactose and sialic acid, reducing complement-dependent cytotoxicity (CDC) and ADCC in antibodies. This makes it a model for studying hypo-fucosylated therapeutic proteins .
  • NA2/NA3: Galactosylated variants enhance FcγRIIIa binding, improving ADCC in monoclonal antibodies like rituximab .

Biological Activity

NGA3 N-Glycan is a complex carbohydrate structure with significant implications in various biological processes. This article delves into its biological activity, focusing on its synthesis, structural characteristics, interactions, and effects on cellular functions. The information is compiled from diverse research findings and case studies to provide a comprehensive overview.

Overview of N-Glycan Structures

N-Glycans are essential post-translational modifications that influence protein folding, stability, and function. They are synthesized in the endoplasmic reticulum and Golgi apparatus through a series of enzymatic steps involving glycosyltransferases. The branching of N-glycans is primarily regulated by a family of enzymes known as N-acetylglucosaminyltransferases (GnTs), which include NGA3 (also known as GnT-III) that specifically adds bisecting GlcNAc residues to the glycan structure .

Structure of this compound

The typical structure of this compound includes:

  • Core Structure : Composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues.
  • Branching : Characterized by the presence of bisecting GlcNAc, which influences the overall conformation and biological activity.
  • Variability : Exhibits variations in branching patterns leading to different glycoforms that can affect protein interactions and functions.

Biological Functions of this compound

This compound plays a pivotal role in several biological activities:

  • Cell Signaling : The presence of bisecting GlcNAc has been shown to modulate cell signaling pathways, particularly in T cells where it regulates receptor clustering and signaling dynamics .
  • Immune Response : Alterations in N-glycan structures can impact immune cell activation and function. For instance, the expression of Mgat5 (GnT-V), which adds β1,6-GlcNAc branches, has been linked to enhanced T-cell responses and reduced autoimmune disease susceptibility .
  • Cancer Progression : Studies indicate that this compound may influence tumor metastasis. Overexpression of GnT-III in melanoma cells reduced lung metastasis through alterations in E-cadherin functionality, suggesting potential therapeutic targets for cancer intervention .

Case Study 1: Alzheimer’s Disease

In a study involving GnT-III knockout mice, researchers observed a significant reduction in amyloid-beta (Aβ) peptide deposition associated with Alzheimer’s disease pathology. The absence of bisecting GlcNAc led to aberrant localization of BACE1, an enzyme involved in Aβ production, highlighting the critical role of this compound in neurodegenerative diseases .

Case Study 2: Type 2 Diabetes

Research has shown that alterations in IgG N-glycosylation patterns correlate with type 2 diabetes incidence. Specific glycoforms characterized by reduced fucosylation and increased sialylation were associated with improved insulin sensitivity and lower inflammation markers . This suggests that this compound may serve as a biomarker for metabolic disorders.

Enzymatic Modifications

A recent study utilized LC-MS/MS to analyze the processing rates of various glycoproteins undergoing sequential enzymatic modifications. The results indicated significant site-specific differences in the addition of GlcNAc residues across different proteins, emphasizing the complexity and regulation of N-glycan biosynthesis .

GlycoproteinModification RateEnzyme Used
CD16aSlowMGAT1
PDISlowMGAT1
EtanerceptVariableMAN2A1

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of NGA3 N-Glycan?

  • Methodological Answer : this compound (asialo, agalacto, triantennary) requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (e.g., MALDI-TOF MS) is standard for resolving structural isomers and confirming glycan composition. Relative quantification is achieved by integrating chromatographic peaks normalized to the total glycan signal in the sample (signal-to-noise ratio ≥6) . For reproducibility, ensure instrument calibration using reference standards (e.g., dextran ladder) and validate results against databases like GlyConnect or GlyTouCan .

Q. How should researchers design experiments to ensure reliable this compound profiling in biological samples?

  • Methodological Answer : Use standardized protocols for glycan release (e.g., PNGase F digestion) and labeling (e.g., procainamide or 2-AB). Include internal controls (e.g., spiked glycans) to monitor enzymatic efficiency and labeling consistency. Normalize data to total glycan abundance to correct for batch effects, as demonstrated in serum N-glycan studies where coefficient of variation (CV) <2% was achieved through blinded, replicate analyses . Document sample preparation steps (e.g., enzyme concentration, incubation time) in detail to enable replication .

Q. What statistical approaches are appropriate for analyzing this compound abundance data?

  • Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Use multivariate analysis (e.g., PCA) to identify glycan signatures correlated with biological conditions. Normalize peak heights to total signal to minimize technical variability (Table 1) .

Table 1 : Common Statistical Methods for N-Glycan Data Analysis

MethodApplicationReference
Principal Component Analysis (PCA)Pattern recognition in glycan profiles
Hierarchical ClusteringGrouping samples by glycan similarity
Linear RegressionCorrelating glycan abundance with clinical variables

Advanced Research Questions

Q. How can researchers resolve inconsistencies in this compound profiling data across different analytical platforms (e.g., HPLC vs. CE-LIF)?

  • Methodological Answer : Cross-validate results using orthogonal methods (e.g., LC-MS/MS for structural confirmation). Standardize data preprocessing (e.g., baseline correction, peak alignment) and adopt a common nomenclature (e.g., SNFG symbols) to harmonize interpretations. Reference public repositories like GlyGen for platform-specific calibration guidelines . For quantitative discrepancies, re-analyze samples using shared reference materials and assess inter-lab variability through collaborative trials .

Q. What strategies mitigate biases in this compound data caused by sample preparation variability?

  • Methodological Answer : Implement rigorous quality control (QC) steps:

  • Pre-digest sample purity checks (e.g., protein quantification via BCA assay).
  • Optimize enzymatic release conditions (pH, temperature) using model glycoproteins.
  • Include process blanks to detect contamination.
    Document all variables (e.g., centrifugation speed, storage conditions) to trace bias sources. Studies show CVs <5% are achievable with standardized protocols . For high-throughput workflows, automate sample handling to reduce human error .

Q. How can researchers integrate multi-omics data (e.g., transcriptomics, glycomics) to elucidate this compound biosynthesis pathways?

  • Methodological Answer : Combine glycan profiling with RNA-seq data to correlate glycosyltransferase expression (e.g., MGAT4/5 for triantennary branching) with NGA3 abundance. Use pathway analysis tools (e.g., KEGG, Reactome) to map enzyme-glycan relationships. Validate hypotheses via CRISPR-Cas9 knockout models to observe glycan structural changes . Public databases like ChEBI provide glycan-enzyme interaction networks for hypothesis generation .

Q. What are the ethical considerations when archiving and sharing this compound datasets?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). De-identify human-derived data to protect participant confidentiality. Use repositories like GlyTouCan or PRIDE with detailed metadata (e.g., sample origin, processing steps). Include a user guide with file formats, software dependencies, and validation metrics to ensure reproducibility .

Methodological Validation & Contradictions

Q. How should researchers validate novel this compound detection methods against established techniques?

  • Methodological Answer : Perform comparative studies using gold-standard methods (e.g., HPLC-MS vs. lectin arrays). Calculate concordance metrics (e.g., Pearson’s r >0.9) and limits of detection (LOD). Address contradictions by re-examining method-specific biases (e.g., ionization efficiency in MS) . Publish raw data and analysis scripts to enable peer scrutiny .

Q. What criteria determine the validity of this compound biomarkers in disease studies?

  • Methodological Answer : Apply TRIPOD guidelines for biomarker validation. Ensure cohorts are stratified by confounding factors (e.g., age, comorbidities). Use independent validation cohorts to confirm specificity/sensitivity. For conflicting studies, re-analyze data using uniform statistical thresholds (e.g., FDR <0.05) and meta-analyses .

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